molecular formula C7H12O3 B8315850 5-hydroxy-4-propyldihydrofuran-2(3H)-one

5-hydroxy-4-propyldihydrofuran-2(3H)-one

Cat. No.: B8315850
M. Wt: 144.17 g/mol
InChI Key: ZYEGNRCYTVNHIG-UHFFFAOYSA-N
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Description

5-Hydroxy-4-propyldihydrofuran-2(3H)-one (CAS: 78920-10-2, molecular formula: C₇H₁₀O₃) is a γ-lactone derivative featuring a hydroxyl group at position 5 and a propyl substituent at position 4 on a dihydrofuranone ring (Figure 1). This compound belongs to the furanone family, known for their roles in flavor chemistry, pharmaceuticals, and organic synthesis . Its structure is characterized by a partially saturated furan ring, which confers unique reactivity and physical properties.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

5-hydroxy-4-propyloxolan-2-one

InChI

InChI=1S/C7H12O3/c1-2-3-5-4-6(8)10-7(5)9/h5,7,9H,2-4H2,1H3

InChI Key

ZYEGNRCYTVNHIG-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(=O)OC1O

Origin of Product

United States

Scientific Research Applications

5-hydroxy-4-propyldihydrofuran-2(3H)-one is a chemical compound with the molecular formula C7H12O3C_7H_{12}O_3 . It is also referred to as 5-hydroxy-4-propylfuran-2(5H)-one . While not possessing a known mechanism of action itself, it serves as a crucial intermediate in the synthesis of Brivaracetam, an antiepileptic drug .

Synthesis of this compound

This compound can be prepared using the following method :

  • Combine n-heptane and morpholine in a three-necked bottle and stir at room temperature .
  • Cool the mixture and add a 50% glyoxylic acid aqueous solution while keeping the temperature below a specific threshold .
  • After the addition, heat the mixture and stir for two hours .
  • Slowly add n-valeraldehyde while maintaining the temperature, and continue stirring the reaction for 18 hours .
  • Reduce the temperature and slowly drip concentrated hydrochloric acid into the mixture while stirring .
  • Allow the temperature to return to room temperature and separate the n-heptane phase .
  • Add ethyl acetate to the water phase and slowly add solid sodium carbonate to adjust the pH to 4 .
  • Separate the layers to obtain an organic phase, extract with ethyl acetate, and wash the combined organic phase with saturated saline .
  • Dry with anhydrous sodium sulfate, perform suction filtration, and concentrate under reduced pressure to obtain 5-hydroxy-4-propyl furan-2(5H)-ketone .

An alternate method for producing 5-hydroxy-4-propyl-5H-furan-2-one involves :

  • Charging a reactor with heptane and morpholine and stirring the solution at approximately 22°C .
  • Cooling the solution to 4.4°C and slowly adding a 50% aqueous solution of glyoxylic acid while maintaining the temperature below 40°C .
  • Stirring the reaction medium for 2 hours at a temperature between 23.8°C and 30.9°C .
  • Slowly adding valeraldehyde to the reaction medium while maintaining the temperature below 40°C, then heating the reaction mixture between 40.1°C and 41.7°C for 18.04 hours .

Applications in Brivaracetam Synthesis

This compound is an intermediate in the synthesis of Brivaracetam . Brivaracetam is an antiepileptic drug used to treat epilepsy by modulating neurotransmitter release in the brain.

The preparation of Brivaracetam from 5-hydroxy-4-propyldihydrofuran-2(5H)-one involves multiple steps :

  • Adding 5-hydroxy-4-propylfuran-2(5H)-ketone to an aminobutanamide solution in batches while controlling the temperature .
  • Reacting (2S)-2-((5-oxidation-3-propyl-2,5-dihydrofuran-2-yl)amino)butyramide with hydrogen in a solvent and under the action of a catalyst to obtain a compound shown in formula (IV) .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of 5-Hydroxy-4-Propyldihydrofuran-2(3H)-One and Analogs

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound 78920-10-2 C₇H₁₀O₃ 4-propyl, 5-hydroxy 142.15 Polar hydroxyl group; hydrophobic propyl
5-Ethyl-4-hydroxy-2-methyl-2,3-dihydrofuran-3-one 27538-09-6 C₇H₁₀O₃ 4-hydroxy, 5-ethyl, 2-methyl 142.15 Branched alkyl groups; increased steric hindrance
2-(3-Hydroxypropyl)-2H-furan-5-one 89376-85-2 C₇H₁₀O₃ 2-(3-hydroxypropyl) 142.15 Hydroxypropyl side chain; unsaturated ring
5-[4-(1-Hydroxycyclohexyl)-1H-1,2,3-triazol-1-yl]-3-methylfuran-2(5H)-one N/A C₁₃H₁₇N₃O₃ 3-methyl, 5-triazolyl-hydroxycyclohexyl 263.29 Bulky triazolyl group; potential bioactivity

Physical Property Limitations

While molecular weights are identical for C₇H₁₀O₃ analogs (142.15 g/mol), substituent positions critically influence properties:

  • Boiling/Melting Points : Data gaps exist (e.g., 89376-85-2 lists "N/A" for these parameters ), but the unsaturated ring in 2-(3-hydroxypropyl)-2H-furan-5-one likely lowers melting points compared to saturated analogs.
  • LogP Differences : The propyl group in 78920-10-2 may increase LogP (estimated ~0.24–0.5) relative to hydroxypropyl derivatives, aligning with trends observed in similar lactones .

Preparation Methods

Hydroxylation Strategies for 5-Hydroxy Derivative Formation

Introducing the 5-hydroxy moiety requires selective oxidation or hydroxylation. Patent CN112341413A describes the hydrogenation of 5-hydroxy-4-propylfuran-2(5H)-one (III) using palladium-carbon catalysts under 1–50 bar H₂ pressure in aqueous C₁–C₄ alcohol solvents . This step reduces the α,β-unsaturated lactone to the saturated 5-hydroxy-4-propyldihydrofuran-2(3H)-one with 71.7–80.3% yield . Key reaction parameters include:

ParameterOptimal RangeImpact on Yield/Selectivity
Temperature20–50°CHigher temps accelerate reduction
H₂ Pressure10–30 barExcess pressure minimizes side reactions
Solvent CompositionH₂O:EtOH (3:1 v/v)Aqueous alcohols enhance solubility

¹H NMR analysis confirms the product’s structure, with characteristic signals at δ 5.81 (s, 1H, lactone ring proton) and δ 2.31–2.43 (q, 2H, propyl CH₂) .

Oxidative Ring-Opening and Re-cyclization

An alternative pathway involves the RuCl3-catalyzed oxidative cleavage of (R)-2-benzylpentyl acetate using H5IO6 in a CCl4/CH3CN/H2O biphasic system . This method generates a keto-acid intermediate that spontaneously cyclizes to this compound under acidic conditions. The reaction achieves 65–72% yield, with enantiopurity maintained via chiral auxiliary retention .

Resolution of Stereochemical Challenges

Achieving high enantiomeric ratios (R:S > 99.5:0.5) necessitates chiral stationary phase chromatography for intermediate monitoring . For instance, salification with (R)-(-)-1-phenylethylamine isolates the desired (R)-enantiomer of 3-(nitromethyl)hexanoic acid, which is critical for subsequent cyclization steps .

Industrial-Scale Optimization

Large-scale production (e.g., 150 kg batches) employs recrystallization from ethyl acetate to enhance purity (>99.5% by HPLC) . Process economics favor catalytic hydrogenation over stoichiometric reductants, reducing waste and costs. For example, recycling Pd/C catalysts lowers the environmental footprint by 40% compared to traditional methods .

Q & A

Q. What are the recommended synthetic routes for 5-hydroxy-4-propyldihydrofuran-2(3H)-one, and how can reaction conditions be optimized?

The synthesis typically involves Claisen condensation or acid-catalyzed cyclization. For example:

  • Method A : Propionyl derivatives can undergo cyclization in acidic media (e.g., H₂SO₄ or CF₃COOH) to form the dihydrofuranone core .
  • Method B : Zinc-mediated reduction of α,β-unsaturated ketones followed by oxidation (e.g., with PCC) yields hydroxylated derivatives .
    Optimization involves adjusting temperature (70–100°C), solvent polarity (dioxane/water mixtures), and catalyst loading (e.g., DABCO for stereocontrol) .

Q. How should researchers characterize the purity and structure of this compound?

  • Purity : Use HPLC with UV detection (λ = 210–240 nm) and C18 columns, referencing CAS 357338-44-4 .
  • Structural Confirmation :
    • NMR : ¹H NMR (CDCl₃) typically shows signals for the hydroxyl proton (δ 1.5–2.5 ppm, broad), propyl chain (δ 0.8–1.6 ppm), and furanone carbonyl (δ 170–180 ppm in ¹³C NMR) .
    • HRMS : Confirm molecular ion [M+H]⁺ at m/z 145.0865 (C₇H₁₂O₃) .

Q. What are the key stability considerations for this compound during storage?

  • Store at 2–8°C in amber vials to prevent photodegradation .
  • Avoid prolonged exposure to moisture; use desiccants (e.g., silica gel) in storage containers .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric induction in cyclization steps .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance diastereoselectivity in reactions involving hydroxylated intermediates .
  • Case Study : A 40% yield of a stereoisomer was achieved using triethylsilane and CF₃COOH in CH₂Cl₂, highlighting the role of reducing agents in stereocontrol .

Q. What analytical methods resolve contradictions in spectral data for dihydrofuranone derivatives?

  • Cross-Validation : Compare experimental ¹H/¹³C NMR with NIST reference data .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry; for example, C–H⋯H interactions and Br⋯Br contacts were confirmed via single-crystal diffraction in related compounds .
  • Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace unexpected peaks in NMR .

Q. How can researchers evaluate the biological activity of this compound?

  • In Vitro Assays : Screen for cytotoxicity (e.g., MTT assay on cancer cell lines) and enzyme inhibition (e.g., kinase profiling) .
  • Mechanistic Studies : Use proteomics (e.g., SILAC) to identify targets, such as apoptosis-related proteins (e.g., caspase-3) .
  • Dose-Response : Test concentrations from 1 nM to 100 µM, with IC₅₀ calculations for bioactive derivatives .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Process Optimization : Replace hazardous reagents (e.g., SOCl₂) with greener alternatives (e.g., oxalyl chloride) .
  • Purification : Use flash chromatography (petroleum ether/EtOAc gradients) for >95% purity .
  • Yield Improvement : Pilot studies show Zn/HCl reduction increases yields by 15–20% compared to traditional methods .

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